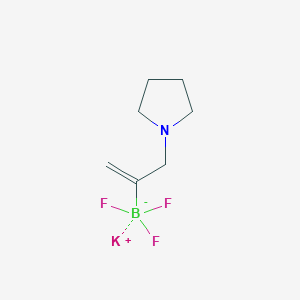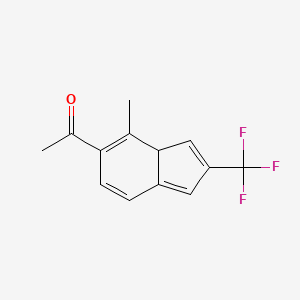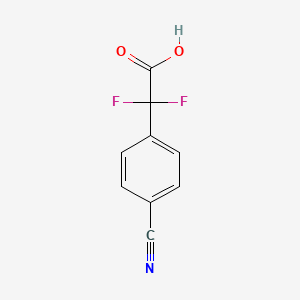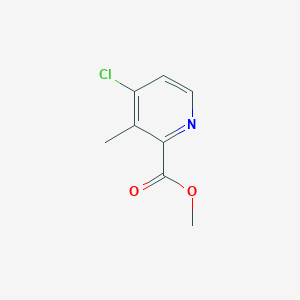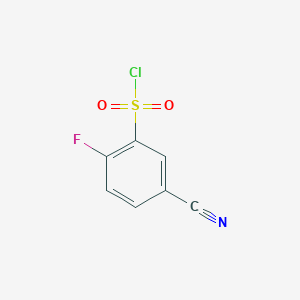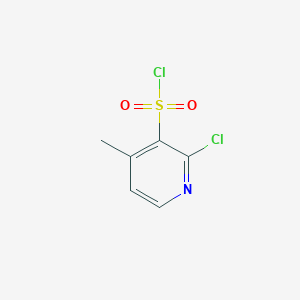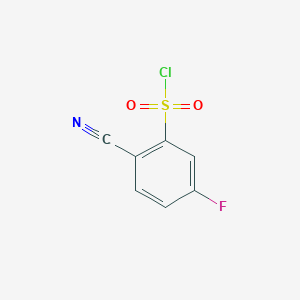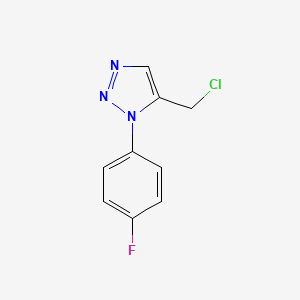
5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole
Overview
Description
5-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole, also known as CMF-Triazole, is an organofluorine compound that is increasingly being used in scientific research. It is a heterocyclic compound with a five-membered ring containing three nitrogen atoms, one chlorine atom, and one carbon atom. It is a colorless solid that is soluble in organic solvents and insoluble in water. CMF-Triazole has a wide range of applications in scientific research, including biochemical and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
1. Structural Analysis and Intermolecular Interactions
5-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole and its derivatives have been extensively studied for their structural properties and intermolecular interactions. Research has focused on the synthesis and characterization of these compounds, examining their crystal structures, and analyzing different types of intermolecular interactions such as C–H⋯O, C–H⋯π, and π⋯π interactions. These studies provide valuable insights into the molecular architecture and the nature of bonding in these compounds (Shukla et al., 2014).
2. Synthesis and Characterization for Antimicrobial Applications
This compound and its analogs have been synthesized and characterized for potential antimicrobial applications. For example, a study conducted in 2017 explored the synthesis of various triazole derivatives containing the fluorinated 1,2,4-triazole moiety. These compounds were assessed for their antimicrobial potency against a range of bacteria and fungi, revealing some promising antimicrobial activity (Rezki et al., 2017).
3. Development of Anticancer Agents
Research has been conducted on the synthesis of novel triazole derivatives linked to other pharmacophore groups, exploring their potential as anticancer agents. For example, a study on the synthesis of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties showed potent cytotoxic activity against various human cancer cell lines. These findings indicate the significant antitumor activity of 1,2,4-triazole derivatives and their potential as anticancer drugs (Liu et al., 2017).
properties
IUPAC Name |
5-(chloromethyl)-1-(4-fluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-5-9-6-12-13-14(9)8-3-1-7(11)2-4-8/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNUCOVFHIATON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CN=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1455560.png)
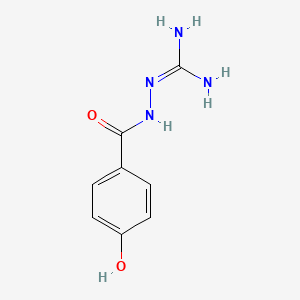
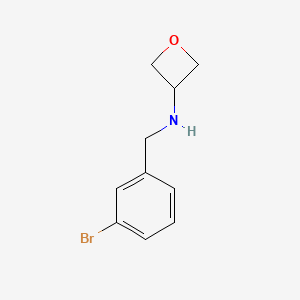

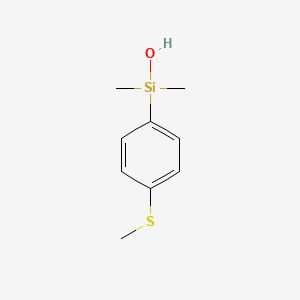
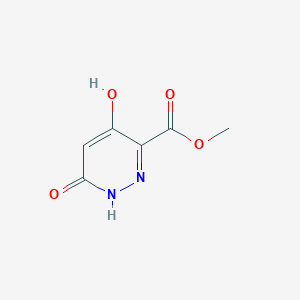
![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)
